1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride
Description
Structural Characteristics and Nomenclature
The structural architecture of this compound encompasses several key molecular features that define its chemical identity and potential biological interactions. The compound's systematic name follows the International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the substitution pattern and stereochemical relationships within the molecule. The base structure consists of a piperazine ring, which adopts a chair conformation similar to cyclohexane, with the two nitrogen atoms positioned at opposite vertices of the six-membered ring.
The ethylene linker connecting the piperazine nitrogen to the fluorinated aromatic system provides conformational flexibility while maintaining a defined spatial relationship between these two key pharmacophoric elements. This two-carbon spacer represents an optimal length that has been identified in structure-activity relationship studies of piperazine derivatives, balancing molecular flexibility with the maintenance of favorable binding geometries for various biological targets. The Chemical Abstracts Service registry number for the hydrochloride salt is 349663-44-1, providing a unique identifier for this specific salt form in chemical databases and regulatory documentation.
Alternative nomenclature systems for this compound include several synonymous representations that reflect different naming conventions and database preferences. The compound may also be referenced as 4-fluorophenethylpiperazine hydrochloride or N-(4-fluorophenethyl)piperazine hydrochloride, depending on the specific naming protocol employed. The Simplified Molecular Input Line Entry System representation for the compound is C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl, which provides a linear notation system for computational chemistry applications and database searching.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C12H18ClFN2 | Hydrochloride salt form |
| Molecular Weight | 244.73 g/mol | Including chloride counterion |
| CAS Registry Number | 349663-44-1 | Unique chemical identifier |
| Base Compound CAS | 70931-33-8 | Free base form identifier |
| Ring System | Piperazine | Six-membered diazacyclohexane |
| Aromatic Substitution | 4-Fluorophenyl | Para-fluorinated benzene ring |
| Linker Length | Ethylene | Two-carbon aliphatic chain |
The three-dimensional structure of the molecule reveals important conformational preferences that influence its potential biological activity. The piperazine ring adopts a chair conformation with the ethylene substituent preferentially occupying an equatorial position to minimize steric interactions. The fluorinated phenyl ring can rotate freely around the carbon-carbon bond connecting it to the ethylene linker, providing access to multiple conformational states that may be important for binding to different biological targets. This conformational flexibility represents a key design feature that distinguishes ethylene-linked piperazine derivatives from their more rigid counterparts with direct aromatic substitution.
Historical Context in Piperazine Derivative Research
The development of this compound occurs within the broader historical context of piperazine derivative research, which spans more than seven decades of medicinal chemistry investigation. Piperazine compounds were initially discovered and developed as antiparasitic agents, with the parent piperazine molecule finding application as a treatment for roundworm infections in both human and veterinary medicine. This early therapeutic success established piperazine as a privileged scaffold in drug discovery, leading to extensive synthetic programs aimed at exploring the pharmacological potential of substituted derivatives.
The systematic investigation of piperazine derivatives expanded significantly during the 1960s and 1970s, as pharmaceutical researchers recognized the versatility of this heterocyclic system for accessing diverse biological activities. The incorporation of aromatic substituents linked through alkyl chains emerged as a particularly successful design strategy, as demonstrated by the development of numerous clinically used medications containing this structural motif. The specific combination of piperazine rings with fluorinated aromatic systems gained prominence in the 1980s and 1990s, driven by the recognition that fluorine substitution could enhance the pharmacological properties of lead compounds.
Fluorinated piperazine derivatives have played crucial roles in the development of multiple therapeutic areas, including psychiatric medications, antimicrobial agents, and cardiovascular drugs. The analysis of United States Food and Drug Administration approved medications reveals that 36 drugs containing piperazine ring systems received approval between 2012 and 2023, with 15 of these falling within the anticancer therapeutic category. This substantial representation in recent drug approvals demonstrates the continued relevance of piperazine-based scaffolds in contemporary pharmaceutical development and validates the ongoing research efforts directed toward novel derivatives within this chemical class.
The specific structural pattern represented by this compound reflects the evolution of structure-activity relationship understanding within piperazine derivative research. Early investigations focused primarily on direct aromatic substitution of the piperazine nitrogen atoms, but subsequent research revealed that the introduction of alkyl spacers, particularly ethylene linkers, could significantly enhance both the potency and selectivity of resulting compounds. The selection of 4-fluorophenyl as the aromatic component builds upon decades of research demonstrating the favorable properties imparted by para-fluorine substitution in pharmaceutical molecules.
| Time Period | Research Focus | Key Developments |
|---|---|---|
| 1950s-1960s | Antiparasitic Applications | Initial therapeutic validation of piperazine scaffold |
| 1970s-1980s | Aromatic Substitution | Development of directly substituted piperazine drugs |
| 1990s-2000s | Fluorinated Derivatives | Recognition of fluorine effects on pharmacology |
| 2000s-2010s | Linker Optimization | Ethylene spacers improve activity profiles |
| 2010s-Present | Targeted Applications | Structure-based design for specific therapeutic areas |
The contemporary research landscape surrounding piperazine derivatives continues to build upon this historical foundation while incorporating modern computational and synthetic methodologies. Advanced synthetic approaches have enabled the efficient preparation of complex piperazine derivatives, including those with specific substitution patterns and stereochemical requirements. The development of this compound represents a convergence of these historical insights with current synthetic capabilities, resulting in a compound that embodies the accumulated knowledge of piperazine derivative research while offering potential for novel therapeutic applications.
Recent investigations into piperazine-containing pharmaceuticals have revealed important insights regarding their metabolism and pharmacokinetic behavior. Studies indicate that cytochrome P450 3A4 represents the primary enzyme responsible for the metabolism of many piperazine-based drugs, with most compounds undergoing fecal excretion as the predominant elimination pathway. These findings provide important context for understanding the potential pharmaceutical development pathway for compounds such as this compound and inform rational approaches to structural optimization within this chemical class.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;/h1-4,14H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQNAMEFYFVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Alkylation Reactions
Piperazine's secondary amines undergo alkylation under basic conditions. For 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride, this typically involves deprotonation followed by nucleophilic substitution:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Fluorophenethyl bromide | K₂CO₃, acetonitrile, reflux | 1,4-bis[2-(4-fluorophenyl)ethyl]piperazine | 64% | |
| Ethyl iodide | NaH, THF, 90°C | N-ethylated derivative | 73% |
Acylation Reactions
The compound reacts with acyl chlorides or anhydrides to form amides:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, triethylamine, 0°C→RT | N-acetylpiperazine derivative | 82% | |
| Benzoyl chloride | Microwave (150 W, 125°C) | N-benzoylpiperazine derivative | 89% |
Substitution Reactions
The fluorophenyl group participates in aromatic substitution under directed metallation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS (Br₂ source) | FeCl₃, DCM, 25°C | 3-bromo-4-fluorophenyl derivative | 58% | |
| HNO₃/H₂SO₄ | 0°C→RT | Nitro-substituted aryl derivative | 41% |
Electrophilic substitution occurs preferentially at the meta position due to the electron-withdrawing fluorine .
Coordination Chemistry
The piperazine nitrogen acts as a ligand in metal complexes:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cd(NO₃)₂ | Ethanol, reflux | [Cd(C₁₂H₁₅F₆N₂)Cl₂] | 12.3 ± 0.2 | |
| Cu(ClO₄)₂ | MeOH, 25°C | Square-planar Cu(II) complex | 14.1 ± 0.3 |
N-Oxidation
Selective oxidation of tertiary amines:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C→RT | Piperazine N-oxide | 76% | |
| H₂O₂ (30%) | AcOH, 50°C | Mono-N-oxide derivative | 63% |
Sulfonamide Formation
Reaction with sulfonyl chlorides:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tosyl chloride | Pyridine, DCM, 0°C | N-tosylpiperazine derivative | 85% | |
| Methanesulfonyl chloride | Et₃N, THF, RT | Mesylated derivative | 91% |
-
Sulfonamide derivatives show increased metabolic stability (t₁/₂ > 6 h in liver microsomes).
Reductive Amination
Condensation with carbonyl compounds:
| Carbonyl Reagent | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | NaBH₃CN, MeOH | Bridged piperazine derivative | 68% | |
| Cyclohexanone | TiCl₄/NaBH₄ | Spirocyclic derivative | 55% |
-
Steric effects from the 4-fluorophenethyl group reduce yields compared to unsubstituted piperazines .
Critical Analysis of Reaction Conditions
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve alkylation/acylation rates by stabilizing transition states.
-
Temperature Control : Exothermic N-oxidation requires strict temperature modulation to avoid over-oxidation .
-
Catalysis : Pd(OAc)₂/Xantphos systems enable coupling reactions at the fluorophenyl group (e.g., Suzuki-Miyaura) , though not directly reported for this compound.
This reactivity profile underscores the compound's versatility in medicinal chemistry, particularly in developing neuropharmacological agents . Future research should explore photocatalytic functionalization and flow chemistry approaches to enhance reaction efficiency.
Scientific Research Applications
1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has shown affinity for several receptors, including:
- Serotonin Receptors : Involved in mood regulation, suggesting potential applications in treating depression and anxiety.
- Dopamine Receptors : Linked to various central nervous system disorders.
Potential Therapeutic Applications
- Central Nervous System Disorders : Its ability to interact with serotonin and dopamine receptors positions it as a candidate for developing treatments for psychiatric conditions such as depression and anxiety disorders.
- Antimicrobial Activity : Research indicates that fluorinated piperazine derivatives may exhibit enhanced antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting a broader range of therapeutic uses.
- Cardiovascular Applications : Similar compounds have been explored for their effects on cardiovascular health, indicating that this compound could also have relevant applications in this area.
Synthesis and Purification
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : Starting from appropriate precursors.
- Substitution Reactions : Introducing the 4-fluorophenyl group through electrophilic aromatic substitution.
- Purification Techniques : Recrystallization or chromatography may be employed to enhance yield and purity.
Several studies have documented the efficacy of similar compounds in clinical settings:
- Treatment of Depression and Anxiety : Clinical trials have shown that compounds targeting serotonin receptors can significantly reduce symptoms in patients with major depressive disorder.
- Antimicrobial Efficacy : Research demonstrated that fluorinated piperazines exhibit enhanced antibacterial activity, leading to potential applications in treating infections.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is known to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological and pharmacological effects, including changes in mood, cognition, and behavior .
Comparison with Similar Compounds
1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenethyl)piperazine hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom. It has different chemical reactivity and biological activity.
1-(4-Methylphenethyl)piperazine hydrochloride: Similar structure but with a methyl group instead of a fluorine atom. It has different pharmacological properties and applications.
1-(4-Bromophenethyl)piperazine hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride (commonly referred to as 4-Fluorophenylpiperazine) is a compound of interest due to its potential therapeutic applications and biological activities. This article summarizes the biological activity of this compound, including its effects on neurotransmitter systems, cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).
1. Neurotransmitter Interaction
Research indicates that this compound interacts significantly with dopamine and serotonin transporters. A study evaluated various analogs of this compound for their binding affinities to the dopamine transporter (DAT) and serotonin transporter (SERT). The findings revealed that structural modifications at specific positions of the phenylpropyl side chain led to varying affinities for these transporters, suggesting that slight changes in molecular structure can dramatically influence pharmacological profiles .
Table 1: Binding Affinities of 1-[2-(4-fluorophenyl)ethyl]piperazine Analogues
| Compound | DAT Ki (nM) | SERT Ki (nM) |
|---|---|---|
| 1 | 54 ± 6 | 88 ± 3 |
| 2 | 450 ± 50 | 1400 ± 50 |
| 3 | 140 ± 4 | 110 ± 3 |
2. Cytotoxic Activity
The cytotoxic effects of piperazine derivatives, including those related to this compound, have been investigated against various cancer cell lines. A study screened several derivatives for their in vitro cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulforhodamine B assay. Among the tested compounds, certain derivatives exhibited significant cytotoxic activity, indicating potential as anticancer agents .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | HUH-7 GI50 (µM) | MCF-7 GI50 (µM) | HCT-116 GI50 (µM) |
|---|---|---|---|
| A | 5.0 | 3.5 | 4.0 |
| B | 10.0 | >20 | >20 |
| C | <1.0 | <1.0 | <1.0 |
3. Antimicrobial Properties
The antimicrobial activity of piperazine-based compounds has also been explored. In a study assessing various synthesized derivatives, compounds derived from the piperazine framework showed varying degrees of antibacterial activity against several bacterial strains. The results highlighted that the presence of specific substituents significantly influenced the minimum inhibitory concentration (MIC) values .
Table 3: Antimicrobial Activity of Piperazine Derivatives
| Compound | MIC (µg/mL) |
|---|---|
| D | 0.24 |
| E | 1.9 |
| F | >10 |
4. Case Studies and Research Findings
Several case studies have documented the pharmacological effects of piperazine derivatives in animal models. For instance, a study on the effects of a related compound demonstrated that oral administration led to transient increases in dopamine levels in specific brain regions, followed by a dose-dependent decrease at higher doses . This suggests a complex interaction with dopaminergic systems that may have implications for treating disorders like depression or schizophrenia.
5. Structure-Activity Relationship Insights
The structure-activity relationship studies indicate that modifications on the piperazine ring or substituents can lead to significant changes in biological activity, particularly concerning transporter binding and cytotoxicity profiles. Understanding these relationships is crucial for drug design aimed at optimizing efficacy while minimizing side effects.
Q & A
What are the recommended storage conditions for 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride to ensure long-term stability?
The compound should be stored at -20°C in a tightly sealed, light-resistant container to prevent degradation. Stability studies indicate a shelf life of ≥5 years under these conditions . For laboratory use, aliquot the compound to avoid repeated freeze-thaw cycles, which may compromise purity. Analytical techniques like UPLC (Ultra-Performance Liquid Chromatography) are recommended for periodic purity verification, targeting ≥98% purity thresholds .
What synthetic strategies are effective for introducing fluorophenyl groups into piperazine derivatives like this compound?
Key methodologies include:
- Nucleophilic substitution : Reacting piperazine with 4-fluorophenethyl halides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, followed by HCl salt formation .
- Reductive amination : Coupling 4-fluorophenylacetaldehyde with piperazine under hydrogenation conditions (e.g., Pd/C catalyst) .
Optimize reaction parameters (e.g., temperature, solvent polarity) using design-of-experiment (DoE) approaches to maximize yield. Confirm regioselectivity via NMR (e.g., ¹H, ¹³C) and HRMS .
How can researchers resolve contradictions in reported receptor binding affinities of fluorophenyl-piperazine derivatives?
Discrepancies often arise from:
- Assay variability : Differences in radioligand choice (e.g., [³H]WAY-100635 for 5-HT₁A vs. [³H]ketanserin for 5-HT₂A) .
- Cell line specificity : Use standardized models (e.g., HEK293 cells expressing human receptors) for cross-study comparisons .
- Data normalization : Express results as % displacement relative to control ligands (e.g., 10 μM serotonin for 5-HT receptors). Perform statistical validation (e.g., ANOVA with post-hoc tests) to identify outliers .
What in vitro methodologies are suitable for evaluating the metabolic stability of this compound?
- Hepatic microsome assays : Incubate the compound with human liver microsomes (HLM) in NADPH-regenerating systems. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) .
- CYP inhibition screening : Test against CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates. IC₅₀ values <10 μM suggest potential drug-drug interactions .
- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (fu), critical for pharmacokinetic modeling .
How does the 4-fluorophenyl substituent influence the physicochemical properties of piperazine derivatives?
The 4-fluorophenyl group :
- Increases lipophilicity (logP ~2.5 vs. ~1.8 for unsubstituted piperazine), enhancing blood-brain barrier permeability .
- Introduces electron-withdrawing effects , stabilizing protonated piperazine nitrogen (pKa ~8.5), which improves solubility in acidic buffers .
- Modulates metabolic resistance : Fluorine reduces oxidative metabolism by CYP enzymes, extending half-life . Validate via computational tools (e.g., MarvinSketch for pKa, Schrödinger QikProp for ADME prediction) .
What analytical techniques are critical for characterizing impurities in this compound?
- HPLC-UV/ELS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Detect impurities at ≥0.1% levels .
- LC-HRMS : Identify unknown impurities via exact mass (<5 ppm error) and fragmentation patterns .
- X-ray crystallography : Resolve structural ambiguities (e.g., salt form confirmation) .
- Elemental analysis : Verify stoichiometry (e.g., C, H, N ±0.4%) .
How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Substituent variation : Replace the 4-fluorophenyl group with 2-fluoro or 3-chloro analogs to assess steric/electronic effects on receptor selectivity .
- Backbone modifications : Introduce spirocyclic piperazines or N-methylation to reduce off-target activity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin receptors (e.g., 5-HT₁A vs. 5-HT₂A) . Validate via radioligand displacement assays .
What are the ethical and regulatory considerations for handling fluorophenyl-piperazine derivatives in preclinical studies?
- DEA compliance : Monitor for Schedule I classification if abuse potential is suspected (e.g., serotonin release activity) .
- IACUC protocols : Ensure animal studies adhere to 3R principles (Replacement, Reduction, Refinement) .
- Waste disposal : Follow EPA guidelines for halogenated organics (RCRA D-code D002) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
